molecular formula C10H18O B1143610 p-Menth-1-en-9-ol CAS No. 13835-75-1

p-Menth-1-en-9-ol

Cat. No. B1143610
CAS RN: 13835-75-1
M. Wt: 154.24932
InChI Key:
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Description

P-Menth-1-en-9-ol, also known as 2-(4-Methyl-3-cyclohexen-1-yl)-1-propanol , is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.2493 . The compound exists in two isomeric forms .


Synthesis Analysis

The synthesis of p-Menth-1-en-9-ol involves enzymatic reactions. The enzymatic system of microorganisms and insects can transform small molecules, such as monoterpenes . This type of reaction allows for the production of derivatives that are difficult or expensive to obtain through standard methods of organic synthesis .


Molecular Structure Analysis

The IUPAC Standard InChI for p-Menth-1-en-9-ol is InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Menth-1-en-9-ol include a molecular weight of 154.2493 and a molecular formula of C10H18O .

Scientific Research Applications

  • Synthesis of Isomeric Forms and Cooling Agents : p-Menth-1-en-9-ol isomers have been synthesized using chemoenzymatic processes, starting from limonene. These compounds were then used to create cooling agents like 1-hydroxy-2,9-cineole (Serra, Fuganti, & Gatti, 2008).

  • Synthesis of Natural p-Menthane Monoterpenes : The stereoisomers of p-menth-1,5-dien-9-ol were prepared from carvone, and their synthetic exploitation was studied for the preparation of natural p-menthane monoterpenes (Serra & Nobile, 2011).

  • Key Intermediate in Δ-9-Tetrahydrocannabinol Synthesis : p-Menth-2-ene-1,8-diol, related to p-Menth-1-en-9-ol, is a key intermediate in the synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC) (Cabaj, Lukesh, Pariza, & Zizelman, 2009).

  • Transdermal Penetration Enhancers : Unsaturated menthol analogues, including variations of p-Menth-1-en-9-ol, have been shown to enhance the penetration of drugs like 5-fluorouracil through the skin (Chen et al., 2013).

  • Formation of π-Allylpalladium Compounds : p-Menth-1-en-9-ol has been used in the formation of π-allylpalladium compounds, showcasing its application in complex chemical reactions (Gray, Jackson, & Rooney, 1970).

  • Enantioselective Biotransformation Studies : The enantioselective biotransformation of p-menth-1-en-9-ol variants has been studied, revealing insights into hydroxylation and hydrolysis processes (Suga, Hirata, & Lee, 1982).

  • Study of Oxidation Reactions : Research on the oxidation of compounds like p-menth-1-ene and p-menth-3-ene, which are closely related to p-Menth-1-en-9-ol, has provided valuable insights into stereochemistry and reaction mechanisms (Bowman, Chambers, & Jackson, 1966).

  • Pheromone Synthesis and Identification : Synthesis of enantiomers of trans-p-menth-2-en-1-ol, an aggregation pheromone, from limonene is related to the study of p-Menth-1-en-9-ol (Kashiwagi et al., 2006).

Safety And Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance causes serious eye irritation and causes skin irritation .

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHGIAOVUPAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864841
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity herbal aroma
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 to 116.00 °C. @ 10.00 mm Hg
Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.946
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menth-1-en-9-ol

CAS RN

18479-68-0, 13835-30-8, 13835-75-1
Record name p-Menth-1-en-9-ol
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Record name 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))-
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Record name p-Menth-1-ene-9-ol
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Record name p-Menth-1-en-9-ol
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name p-menth-1-ene-9-ol
Source European Chemicals Agency (ECHA)
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Record name β,4-dimethylcyclohex-3-ene-1-ethanol
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Record name P-MENTH-1-EN-9-OL
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Record name p-Menth-1-en-9-ol
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URL http://www.hmdb.ca/metabolites/HMDB0037007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
253
Citations
S Serra, C Fuganti, FG Gatti - 2008 - Wiley Online Library
… , to afford the p-menth-1-en-9-ol isomers. These reactions … are based on the use of p-menth-1-en-9-ol as a mixture of … synthesized starting from the p-menth-1-en-9-ol isomers,5a we …
S Serra, I Nobile - Tetrahedron: Asymmetry, 2011 - Elsevier
… When the p-menth-1-en-9-ol 7a stereoisomers were used as substrates, PPL catalysed the enantioselective acetylation of the (8S) enantiomers independent of the C(4) configuration. …
Number of citations: 16 www.sciencedirect.com
G Radoias, A Bosilcov, I Ciocan‐Tarța… - Flavour and …, 2017 - Wiley Online Library
(8S)‐(−)‐p‐Mentha‐1,3‐dien‐9‐ol (3) has been synthesized and fully characterized, using dill ether as the starting material. Dill ether is a common constituent of the essential oil of dill …
Number of citations: 4 onlinelibrary.wiley.com
JF Blount, BA Pawson, G Saucy - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
X -Ray structure determination of 4 R ,8 R - p -menth-1-en-9-ol p -iodobenzoate. Revision of the absolute stereochemistry of natural (+)-juvabione - Journal of the Chemical Society D: …
Number of citations: 20 pubs.rsc.org
S Reichert, D Fischer, S Asche… - Flavour and fragrance …, 2000 - Wiley Online Library
… with labelled (R/S)-limonene and labelled p-menth1-en-9-ol isomers as glucosides … ), an extract after feeding dill with 13C-labelled p-menth1-en-9-ol-glucosides 6a–d (B) and an extract …
Number of citations: 24 onlinelibrary.wiley.com
DP Sousa, E Raphael, U Brocksom… - … für Naturforschung C, 2007 - degruyter.com
… Neoisopulegol (2) and (+)-p-menth-1-en-9-ol (6) were found to be significantly more bioactive than the other compounds (Fig. 2). Isopulegol (1), (ð)-isopinocampheol (3), and (Ð)-…
Number of citations: 52 www.degruyter.com
K Yoshihara, T Sakai, T Sakan - Chemistry Letters, 1978 - journal.csj.jp
… The stereostructure of this dial was confirmed by conversion of (-)-(4S,8S)-p-menth-1-en-9-ol … In this paper, X-ray analysis was carried on p-iodobenzoate of (4R,8R)-p-menth-1-en-9-ol. …
Number of citations: 28 www.journal.csj.jp
M Mazandrany, MB Rezaee - Iranian Journal of Medicinal and …, 2002 - ijmapr.areeo.ac.ir
… The major constituents for sample–1 were p-menth–1–en–9–ol (62.1%), β-caryophyllene (6.3%) and carvacrol (4.8%) and for sample–2 were p–menth–1-en–9-ol (36.1%), 1,8–cineole (…
Number of citations: 3 ijmapr.areeo.ac.ir
F Ahmad, I Jantan, BA Bakar… - Journal of Essential Oil …, 2005 - Taylor & Francis
… Of the Litsea oils studied, this oil contained the highest concentrations of monoterpenoids with p-menth-1-en-9-ol (1.4%) as the major representative. The leaf oil of L. paludosa was …
Number of citations: 19 www.tandfonline.com
S Abbate, G Longhi, L Ricard, C Bertucci… - Journal of the …, 1989 - ACS Publications
… (+)-p-menth-1 -en-9-ol in the region 1300-800 nm. … The addition of a second asymmetric carbon atom external to thering in (R,R)(+)-p-menth-1 -en-9-ol does not alter this pattern. …
Number of citations: 36 pubs.acs.org

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